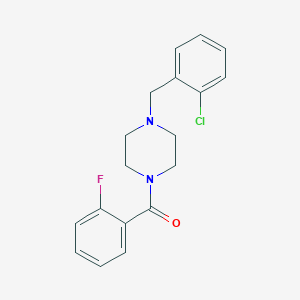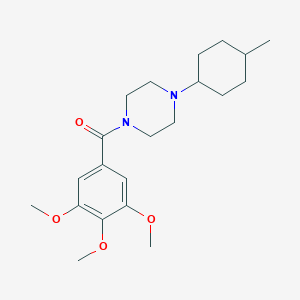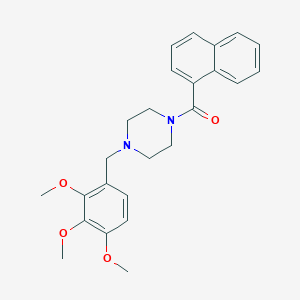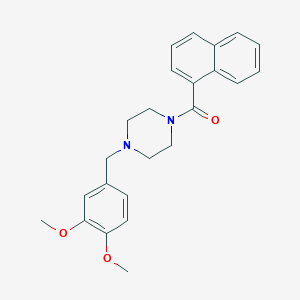methanone](/img/structure/B248577.png)
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSP was initially developed as a kappa opioid receptor agonist, which means it has the ability to activate the kappa opioid receptor in the brain. The kappa opioid receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction.
Scientific Research Applications
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be a useful alternative to traditional opioid drugs for pain management. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have anti-addictive effects, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be useful in the treatment of drug addiction.
Mechanism of Action
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone exerts its effects by binding to and activating the kappa opioid receptor in the brain. Activation of the kappa opioid receptor has been shown to produce analgesic effects, as well as anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have some activity at the mu opioid receptor, which is another target for traditional opioid drugs.
Biochemical and Physiological Effects
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to produce some side effects, including nausea, vomiting, and respiratory depression. However, these side effects appear to be less severe than those associated with traditional opioid drugs.
Advantages and Limitations for Lab Experiments
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa opioid receptor and its role in pain and addiction. However, there are some limitations to the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some activity at the mu opioid receptor, which may complicate the interpretation of results. Additionally, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some side effects, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone analogs that have improved potency and selectivity for the kappa opioid receptor. Another area of interest is the study of the long-term effects of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone on pain and addiction. Finally, there is interest in the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in combination with other drugs for the treatment of pain and addiction. Overall, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and pyrrolidine with a sulfonyl chloride compound. The resulting intermediate is then reacted with a ketone compound to form [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
properties
Product Name |
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone |
|---|---|
Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-7-6-12-18(13-14)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
InChI Key |
JPMJBFARDARQBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B248496.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)

![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)